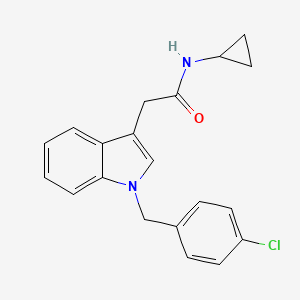

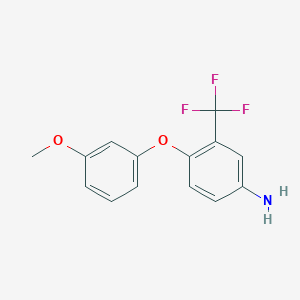

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a benzyl group and a cyclopropylacetamide group attached to the indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its indole, benzyl, and cyclopropylacetamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Histamine H3 Receptor Antagonists

Research has investigated the bioactive conformation of histamine H3 receptor antagonists using the cyclopropylic strain-based conformational restriction strategy. This approach has led to the discovery of highly potent antagonists, suggesting that such structural modifications can enhance the binding affinity and specificity towards histamine H3 receptors, potentially offering new avenues for the treatment of disorders related to histamine function (Watanabe et al., 2010).

ACAT-1 Inhibitors

Another study focused on the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which showed significant selectivity for ACAT-1 over ACAT-2. This compound, identified as a clinical candidate, highlights the potential for treating diseases associated with ACAT-1 overexpression by improving aqueous solubility and oral absorption (Shibuya et al., 2018).

Antiviral and Antiapoptotic Effects

The therapeutic efficacy of a novel anilidoquinoline derivative was evaluated in the treatment of Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, and its administration in infected mice showed a decrease in viral load and an increase in survival, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

N-Cyclopropylation of Cyclic Amides and Azoles

Research into the N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been conducted, underscoring the significance of cyclopropanes in medicinal chemistry. This work demonstrates an expedient method to introduce the cyclopropyl group onto nitrogen atoms of heterocycles or amides, which is crucial for developing nitrogenated compounds with enhanced pharmaceutical properties (Gagnon et al., 2007).

Molecular Docking Analysis

A study on the design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative highlighted the use of computational methods to explore the interaction between novel compounds and biological targets. This approach facilitates the understanding of the compound's potential efficacy and mechanism of action, further contributing to the drug development process (Al-Ostoot et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-16-7-5-14(6-8-16)12-23-13-15(11-20(24)22-17-9-10-17)18-3-1-2-4-19(18)23/h1-8,13,17H,9-12H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJJLHDQFFXQSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)

![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)